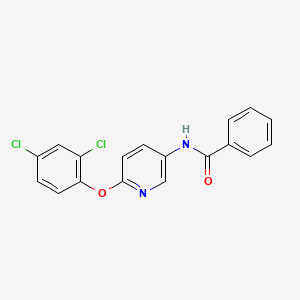![molecular formula C14H22N4O3S B15358085 Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a tert-butyl group, a 4-methylpiperazine moiety, and a thiazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is to react 2-aminothiazole with an appropriate acyl chloride in the presence of a base to form the thiazole-2-carboxylic acid derivative. This intermediate is then treated with tert-butyl isocyanate to introduce the tert-butyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group in the piperazine ring can be reduced to a hydroxyl group.
Substitution: : The piperazine nitrogen can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Alkyl halides and acyl chlorides are typically used for alkylation and acylation, respectively.
Major Products Formed
Oxidation: : Thiazole-2-sulfoxide or thiazole-2-sulfone.
Reduction: : Thiazole-2-carboxylic acid hydroxyl derivative.
Substitution: : N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a useful tool in drug discovery.
Medicine
This compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methylpiperazine-1-carboxylate: : Similar structure but lacks the thiazole ring.
Ceftolozane: : A cephalosporin antibiotic with a similar piperazine moiety.
Thiazole derivatives: : Various thiazole-based compounds used in pharmaceuticals and agrochemicals.
Uniqueness
Tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of the tert-butyl group, the 4-methylpiperazine moiety, and the thiazole ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H22N4O3S |
|---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-methylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H22N4O3S/c1-14(2,3)21-13(20)16-12-15-9-10(22-12)11(19)18-7-5-17(4)6-8-18/h9H,5-8H2,1-4H3,(H,15,16,20) |
InChI Key |
YFRYVKMSXHFQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
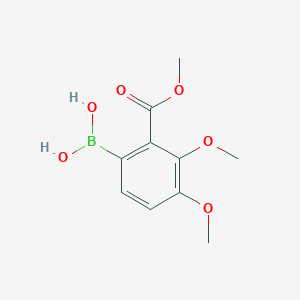
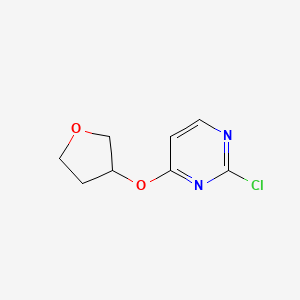
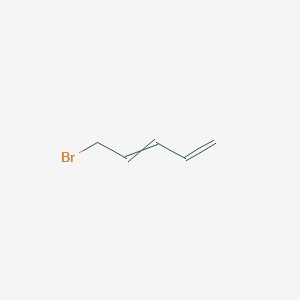
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
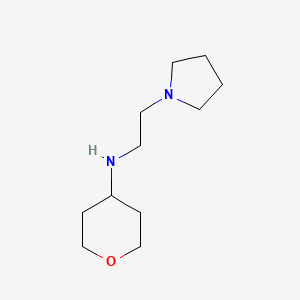

![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

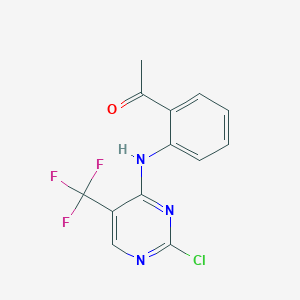

![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
